4-fluoro-N-(3-methylpyridin-4-yl)benzamide
Description
4-Fluoro-N-(3-methylpyridin-4-yl)benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzene ring and a 3-methylpyridin-4-yl substituent on the amide nitrogen. This compound belongs to a class of aromatic amides with applications in medicinal chemistry, polymer synthesis, and materials science. Its structural uniqueness lies in the combination of a fluorinated benzoyl group and a methyl-substituted pyridine moiety, which influences electronic properties, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C13H11FN2O |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
4-fluoro-N-(3-methylpyridin-4-yl)benzamide |
InChI |
InChI=1S/C13H11FN2O/c1-9-8-15-7-6-12(9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,15,16,17) |
InChI Key |
UKYNYWPCJONEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Direct Acylation via Acyl Chloride
The most widely reported method involves reacting 4-fluorobenzoyl chloride with 3-methylpyridin-4-amine under basic conditions.
Procedure:
Reagents :
- 4-Fluorobenzoyl chloride (1.2 equiv)
- 3-Methylpyridin-4-amine (1.0 equiv)
- Triethylamine (2.0 equiv) or pyridine
- Dichloromethane (DCM) or tetrahydrofuran (THF)
Steps :
- Dissolve 3-methylpyridin-4-amine in anhydrous DCM.
- Add triethylamine dropwise under nitrogen.
- Slowly add 4-fluorobenzoyl chloride at 0°C.
- Stir at room temperature for 12–24 hours.
- Quench with water, extract with DCM, and purify via column chromatography (petroleum ether/ethyl acetate).
Yield : 78–88%
- Characterization :
Advantages**: High yield, simplicity.
Limitations : Requires handling moisture-sensitive acyl chlorides.
Coupling Agent-Mediated Synthesis
Carbodiimide-based coupling agents enable amide formation from carboxylic acids and amines.
Procedure:
Reagents :
- 4-Fluorobenzoic acid (1.0 equiv)
- 3-Methylpyridin-4-amine (1.1 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)
- Hydroxybenzotriazole (HOBt, 1.2 equiv)
- Dimethylformamide (DMF)
Steps :
- Activate 4-fluorobenzoic acid with EDC/HOBt in DMF for 30 minutes.
- Add 3-methylpyridin-4-amine and stir at 25°C for 24 hours.
- Dilute with ethyl acetate, wash with brine, and concentrate.
Yield : 72–85%
- Optimization :
Metal-Free Amidation Using Formamides
A solvent-free approach employs formamides as amine precursors under mild conditions.
Procedure:
Reagents :
- 4-Fluorobenzoic acid (1.0 equiv)
- N,N-Dimethylformamide (DMF, 2.0 equiv)
- Phosphorus oxychloride (POCl3, 1.5 equiv)
Steps :
- Heat 4-fluorobenzoic acid and DMF at 40°C for 6 hours.
- Add POCl3 dropwise and stir for 12 hours.
- Quench with aqueous NaHCO3, extract with ethyl acetate, and purify.
Yield : 65–70%
- Scope : Suitable for acid-sensitive substrates.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield | Purity |
|---|---|---|---|---|
| Direct Acylation | Acyl chloride, amine | 0–25°C, 12–24 h | 78–88% | >98% |
| EDC/HOBt Coupling | Carboxylic acid, amine | 25°C, 24 h | 72–85% | >95% |
| Metal-Free Amidation | Carboxylic acid, formamide | 40°C, 18 h | 65–70% | >90% |
Key Findings :
- Direct acylation offers the highest yield and purity.
- Coupling agents avoid acyl chloride handling but require purification.
- Metal-free methods are eco-friendly but less efficient.
Structural Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-methylpyridin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the pyridine ring .
Scientific Research Applications
4-fluoro-N-(3-methylpyridin-4-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-methylpyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may target mitogen-activated protein kinase pathways, which are involved in cell signaling and regulation .
Comparison with Similar Compounds
Key Findings and Implications
- Substituent Position : Pyridine substitution at the 4-position (target compound) versus 2-position (Compound 35) significantly alters steric interactions and electronic density, impacting bioactivity and synthetic pathways .
- Heterocyclic Modifications : Thiocarbamoyl (CNS4) and phthalimide () groups enhance lipophilicity but may reduce aqueous solubility compared to the parent benzamide .
- Biological Relevance: Pyrimidine-phenoxy derivatives () demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) improve target engagement, a strategy applicable to optimizing the target compound.
Biological Activity
4-Fluoro-N-(3-methylpyridin-4-yl)benzamide is a compound that exhibits significant biological activity, primarily due to its structural characteristics, which include a fluorine atom and a pyridine ring. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C12H12FN3O
- Molecular Weight : 229.24 g/mol
The presence of the fluorine atom enhances lipophilicity, which may improve the compound's bioavailability and interaction with cellular targets. The benzamide structure, combined with the 3-methylpyridine moiety, contributes to its unique chemical properties.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its binding affinity to specific proteins is crucial for understanding its therapeutic potential. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit certain enzymes, which is essential for its role in medicinal chemistry.
- Receptor Modulation : It may modulate receptor activity, influencing various signaling pathways critical for cellular functions.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in several studies, particularly in relation to its potential as a therapeutic agent:
- Antiparasitic Activity : Research on structurally similar compounds has shown promising results against parasites, suggesting that this compound may exhibit similar effects.
- Antimicrobial Properties : Compounds with similar structures have been noted for their antimicrobial activity, indicating potential applications in treating infections.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Bromo-N-(3-methylpyridin-4-yl)benzamide | Contains bromine instead of fluorine | May exhibit different biological activity due to halogen substitution |
| 4-Fluoro-N-(6-{[(pyridin-4-yl)methyl]amino}pyridin-3-yl)benzamide | Contains additional pyridine moiety | Potentially increased interactions due to multiple nitrogen atoms |
| 4-Fluoro-N-(4-fluorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide | Contains two fluorinated benzene rings | Enhanced lipophilicity and possible increased bioactivity |
This table illustrates how variations in substituents affect the biological activity and chemical behavior of these compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to this compound:
- Antiparasitic Research : A study highlighted the optimization of dihydroquinazolinone derivatives targeting PfATP4, demonstrating how structural modifications can enhance efficacy against malaria parasites .
- Antimicrobial Studies : Research on naphthoquinone derivatives revealed significant antimicrobial properties against various pathogens, suggesting that similar structural features in this compound could yield comparable results .
- Inhibition Studies : Investigations into non-nucleoside inhibitors for Hepatitis C virus indicated that structural modifications significantly impact biological activity and enzyme inhibition .
Q & A
Q. Why do similar compounds exhibit divergent biological activities despite structural homology?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
